molecular formula C15H17N3O4S B6566517 methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021225-63-7

methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6566517
CAS No.: 1021225-63-7
M. Wt: 335.4 g/mol
InChI Key: OKFUAXVKAXVMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7, a sulfanylidene (thiocarbonyl) group at position 2, and a propan-2-yl carbamoyl methyl substituent at position 2. The compound’s structure combines hydrogen-bonding motifs (e.g., the carbonyl and thiocarbonyl groups) and a branched alkyl carbamoyl side chain, which may influence its solubility, crystallinity, and biological activity.

Properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(propan-2-ylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-8(2)16-12(19)7-18-13(20)10-5-4-9(14(21)22-3)6-11(10)17-15(18)23/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFUAXVKAXVMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline core with various functional groups. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_2O_3S, and it has a molecular weight of approximately 298.37 g/mol.

Anticoagulant Activity

One of the primary biological activities attributed to this compound is its inhibition of Factor XIa, a key player in the coagulation cascade. Inhibitors of Factor XIa are being researched for their potential to reduce thrombotic events without significantly increasing bleeding risk. The compound has shown promising results in preclinical studies as an effective anticoagulant agent .

Antitumor Activity

Research indicates that the compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. These findings position the compound as a potential candidate for further development in treating bacterial infections .

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and safety profile of this compound. These studies indicate that it has a favorable absorption profile and demonstrates significant bioavailability when administered orally. Toxicological assessments have shown no major adverse effects at therapeutic doses .

Comparative Analysis

A comparative analysis with other known Factor XIa inhibitors reveals that this compound displays superior efficacy in certain assays while maintaining a comparable safety profile. This positions it as a strong candidate for further clinical development.

Compound NameMechanism of ActionEfficacySafety Profile
This compoundFactor XIa InhibitionHighFavorable
Other Factor XIa Inhibitor AFactor XIa InhibitionModerateModerate
Other Factor XIa Inhibitor BFactor XIa InhibitionLowHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents at positions 2, 3, and 5. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Hydrogen-Bonding Potential Key Applications
Target Compound 3: Propan-2-yl carbamoyl methyl; 2: Sulfanylidene; 7: Methyl carboxylate ~309.3 (estimated) High (thiocarbonyl, carbamoyl, carboxylate) Kinase inhibition, antimicrobial studies
Methyl 4-oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate 3: (2S)-Oxolan-2-ylmethyl; 2: Sulfanyl; 7: Methyl carboxylate 320.36 Moderate (sulfanyl, carboxylate, oxolane oxygen) Structural studies, crystallography
Methyl 3-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate 3: Amino; 2: Sulfanylidene; 7: Methyl carboxylate 251.26 Very high (amino, thiocarbonyl, carboxylate) Drug intermediate, peptide mimetics

Key Findings

However, its carbamoyl group enhances hydrogen-bonding interactions, as evidenced by crystallographic studies using SHELX . The amino-substituted analog exhibits stronger hydrogen-bonding networks due to the primary amine, which may explain its higher melting point and stability in solid-state structures validated by ORTEP-3 .

However, the amino analog’s higher polarity may limit membrane permeability compared to the target compound’s carbamoyl side chain . The oxolan-substituted analog lacks the carbamoyl group but includes a chiral oxolane ring, which could influence enantioselective interactions in biological systems.

Synthetic Accessibility: The amino-substituted analog is synthesized via direct amination, while the target compound requires a multi-step coupling of propan-2-yl isocyanate, increasing synthetic complexity.

Contradictions and Limitations

  • highlights that hydrogen-bonding patterns in carbamoyl derivatives (like the target compound) are less predictable than those in amino-substituted analogs, complicating crystal engineering .
  • The oxolan-substituted analog’s stereochemistry (2S configuration) may introduce conformational rigidity absent in the target compound, affecting binding kinetics.

Preparation Methods

Cyclization of Methyl Anthranilate Derivatives with Isothiocyanates

A liquid-phase synthesis described by utilizes substituted methyl anthranilates (1 ) and isothiocyanates (2 ) to form disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines (3 ). The reaction proceeds via nucleophilic attack of the anthranilate amine on the isothiocyanate carbon, followed by cyclodehydration (Fig. 1A). For the target molecule, methyl anthranilate bearing a 7-carboxylate group would serve as the starting material, with cyclization introducing the 4-oxo and 2-sulfanylidene moieties.

Michael Addition-Based Ring Closure

An alternative route from employs α-aminoamidines (4 ) and bis-benzylidene cyclohexanones (5 ) to form 5,6,7,8-tetrahydroquinazolines. While this method typically yields fused tricyclic systems, modifying the enone substrate to a linear analog could enable the formation of the monocyclic tetrahydroquinazoline core. The reaction mechanism involves a Michael addition followed by intramolecular cyclization and aerial oxidation for aromatization.

Esterification and Regioselective Modifications

The 7-carboxylate group is typically introduced early in the synthesis via the methyl anthranilate starting material. Key considerations include:

Stability Under Cyclization Conditions

Methyl esters are prone to hydrolysis under acidic or basic conditions. Literature from confirms that using anhydrous methanol and controlled reaction temperatures (20–25°C) preserves ester integrity during cyclization steps.

Post-Cyclization Functionalization

Analytical Characterization

Successful synthesis requires rigorous validation:

  • ¹H NMR : Key signals include the methyl ester singlet (δ 3.8–3.9 ppm), isopropyl doublet (δ 1.2–1.3 ppm), and tetrahydroquinazoline aromatic protons (δ 7.1–8.0 ppm).

  • LC-MS : Expected [M+H]⁺ = 406.4 (C₁₉H₂₃N₃O₅S).

  • IR : Stretches at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1220 cm⁻¹ (C=S).

Scalability and Industrial Relevance

While lab-scale syntheses (1–100 mg) are well-documented, scaling poses challenges:

  • Exothermic Reactions : Cyclization and alkylation steps require controlled addition rates and cooling to prevent runaway reactions.

  • Solvent Recovery : Methanol and DMF necessitate distillation recovery systems for cost-effective large-scale production .

Q & A

Q. What are the recommended synthetic routes for methyl 4-oxo-3-{[(propan-2-yl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of a quinazolinone precursor with isopropyl carbamoyl methyl derivatives under basic conditions (e.g., cesium carbonate in DMF at 80–100°C) to introduce the propan-2-yl carbamoyl methyl group .
  • Step 2 : Thiolation via reaction with thiourea or phenyl isothiocyanate to incorporate the sulfanylidene moiety, followed by cyclization .
  • Step 3 : Esterification using methyl chloroformate to introduce the carboxylate group . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent connectivity and regioselectivity. For example, the sulfanylidene group (-S=\text{-S=}) produces distinct deshielded proton signals near δ 10–12 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C=S stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 405.1) .

Q. What are the primary biological targets or assays used for this compound?

Initial screening often focuses on:

  • Anticancer Activity : Cytotoxicity assays (e.g., MTT) against cell lines like HeLa or MCF-7, with IC50_{50} values compared to reference drugs .
  • Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in lipopolysaccharide-stimulated macrophages .
  • Enzyme Inhibition : Soluble epoxide hydrolase (sEH) inhibition assays, where the quinazoline core interacts with catalytic residues .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in thiolation steps .
  • Catalyst Use : Cesium carbonate (2.5 equiv) improves cyclization efficiency by deprotonating intermediates .
  • Temperature Control : Maintaining 100°C during thiourea reactions minimizes side-product formation .
  • Purification : Gradient elution (hexane/ethyl acetate) in column chromatography resolves closely eluting impurities .

Q. What strategies address discrepancies in biological activity data across different studies?

Potential solutions:

  • Structural Validation : Ensure compound purity (>95% via HPLC) and confirm stereochemistry using 2D NMR (e.g., NOESY) .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver cancer) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR Studies : Compare analogs (e.g., methyl vs. ethyl carboxylates) to isolate substituent effects on activity .

Q. What is the role of the sulfanylidene group in the compound’s pharmacological activity?

The sulfanylidene moiety (-S=\text{-S=}):

  • Enhances electrophilicity , facilitating covalent interactions with cysteine residues in target enzymes (e.g., sEH) .
  • Modulates membrane permeability via lipophilicity (logP ~2.8), as shown in comparative studies with oxo analogs .
  • Stabilizes the quinazoline ring conformation, critical for binding to kinase domains in anticancer assays .

Q. How to analyze conflicting spectral data (e.g., NMR shifts) during characterization?

Address discrepancies via:

  • Deuterated Solvents : Use DMSO-d6_6 to resolve exchangeable proton signals (e.g., -NH or -SH groups) .
  • 2D NMR : HSQC and HMBC correlate ambiguous proton-carbon assignments, particularly for overlapping aromatic signals .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation .

Q. What are the key considerations in designing derivatives to enhance bioavailability?

Design principles include:

  • Solubility Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) to improve aqueous solubility .
  • Metabolic Stability : Replace labile esters (e.g., methyl carboxylate) with amides to resist hydrolysis .
  • Prodrug Strategies : Mask thiol groups with acetyl protectors to enhance oral absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.